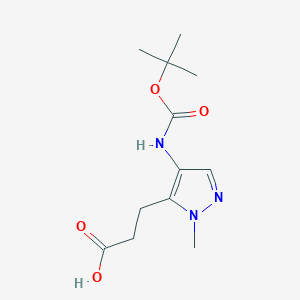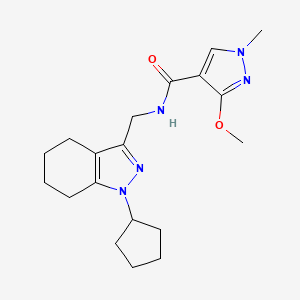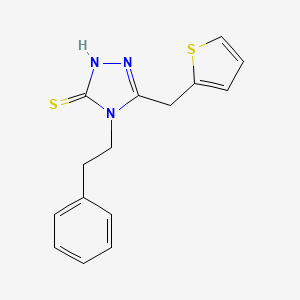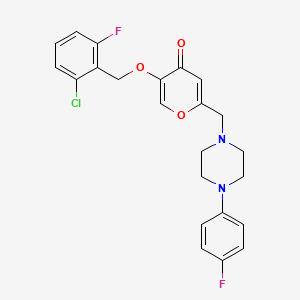![molecular formula C13H16O3 B2454674 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one CAS No. 66422-54-6](/img/structure/B2454674.png)
4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one, commonly known as epichlorohydrin, is a colorless liquid with a pungent odor. It is an important industrial chemical with various applications, including the production of epoxy resins, synthetic glycerin, and elastomers. In recent years, epichlorohydrin has gained attention in the scientific community due to its potential use in the development of new drugs and therapeutic agents.
Scientific Research Applications
Skin Whitening and Melanin Synthesis Inhibition
4-(Phenylsulfanyl)butan-2-one, a compound related to 4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one, has shown promise in skin whitening applications. This compound inhibits melanin production and tyrosinase activity, key processes in pigment generation, more effectively than traditional agents like arbutin. It also demonstrates low cytotoxicity, making it a safer option in medical cosmetology (Wu et al., 2015).
Crystal Structure Analysis
Research has been conducted on the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a compound structurally similar to this compound. Understanding these structures helps in the development of new compounds with specific physical and chemical properties (Obreza & Perdih, 2012).
Synthesis of β-Blockers
This compound is utilized in the enantioselective synthesis of β-blockers. The use of bimetallic chiral [Co(salen)]-type complexes in the hydrolytic kinetic resolution of terminal oxiranes, including derivatives of this compound, leads to the production of chirally pure β-blockers, which are important in cardiovascular medications (Kawthekar & Kim, 2008).
Antioxidant Properties
Oxime derivatives of butan-2-one, which are related to this compound, have shown antioxidant properties. These compounds could potentially reverse acetylcholinesterase inhibition caused by organophosphates, suggesting their role in therapeutic applications (Puntel et al., 2008).
Photochemistry and Material Science
The photochemistry of cyclic carbonate esters related to this compound has been studied, revealing potential applications in material science. These studies focus on the transformation of these compounds under various conditions, which can be crucial for developing new materials and chemical processes (White & Ma, 1987).
Synthesis of Novel Compounds
Compounds structurally similar to this compound have been synthesized for potential applications in various fields, including pharmaceuticals and material science. These studies highlight the versatility of these compounds in creating diverse chemical structures (Misra & Ila, 2010).
properties
IUPAC Name |
4-[4-(oxiran-2-ylmethoxy)phenyl]butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)2-3-11-4-6-12(7-5-11)15-8-13-9-16-13/h4-7,13H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEODQXPJJBNKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)
![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)
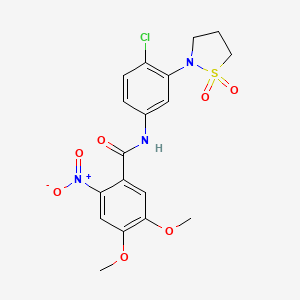
![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)
